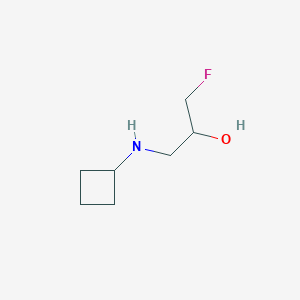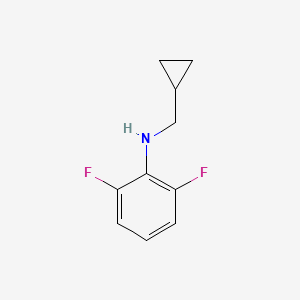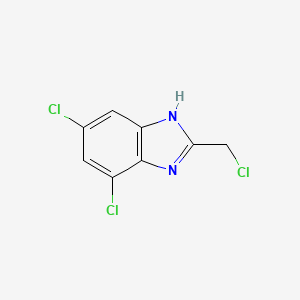![molecular formula C9H15N3 B13307217 Methyl(([4-(propan-2-YL)pyrimidin-2-YL]methyl))amine](/img/structure/B13307217.png)
Methyl(([4-(propan-2-YL)pyrimidin-2-YL]methyl))amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Methyl(([4-(propan-2-YL)pyrimidin-2-YL]methyl))amine typically involves the following steps:
Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a condensation reaction between a β-dicarbonyl compound and a guanidine derivative.
Alkylation: The pyrimidine ring is then alkylated using an appropriate alkylating agent, such as methyl iodide, under basic conditions to introduce the methyl group.
Substitution: The isopropyl group is introduced through a substitution reaction using isopropyl halide in the presence of a base.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction conditions, such as temperature, pressure, and pH, can optimize the production process.
Análisis De Reacciones Químicas
Types of Reactions
Methyl(([4-(propan-2-YL)pyrimidin-2-YL]methyl))amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride to yield reduced derivatives.
Substitution: Nucleophilic substitution reactions can occur at the pyrimidine ring, where nucleophiles replace leaving groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydride.
Major Products
Oxidation: Formation of pyrimidine oxides.
Reduction: Formation of reduced pyrimidine derivatives.
Substitution: Formation of alkyl-substituted pyrimidine derivatives.
Aplicaciones Científicas De Investigación
Methyl(([4-(propan-2-YL)pyrimidin-2-YL]methyl))amine has several scientific research applications:
Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds with potential therapeutic effects.
Agricultural Chemistry: The compound is explored for its fungicidal and herbicidal properties.
Materials Science: It is used in the development of novel materials with specific electronic and optical properties.
Mecanismo De Acción
The mechanism of action of Methyl(([4-(propan-2-YL)pyrimidin-2-YL]methyl))amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to a cascade of biochemical events. For example, in medicinal chemistry, it may inhibit a key enzyme involved in a disease pathway, thereby exerting its therapeutic effects.
Comparación Con Compuestos Similares
Similar Compounds
2-Aminopyrimidine: A compound with similar structural features but different functional groups.
4-Methyl-2-pyrimidinamine: Another pyrimidine derivative with a methyl group at a different position.
Uniqueness
Methyl(([4-(propan-2-YL)pyrimidin-2-YL]methyl))amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties
Propiedades
Fórmula molecular |
C9H15N3 |
|---|---|
Peso molecular |
165.24 g/mol |
Nombre IUPAC |
N-methyl-1-(4-propan-2-ylpyrimidin-2-yl)methanamine |
InChI |
InChI=1S/C9H15N3/c1-7(2)8-4-5-11-9(12-8)6-10-3/h4-5,7,10H,6H2,1-3H3 |
Clave InChI |
GCECXZOKVDMQIA-UHFFFAOYSA-N |
SMILES canónico |
CC(C)C1=NC(=NC=C1)CNC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


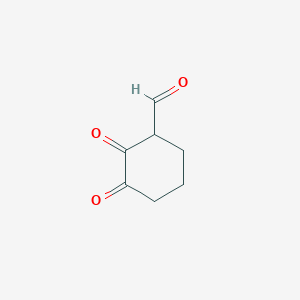
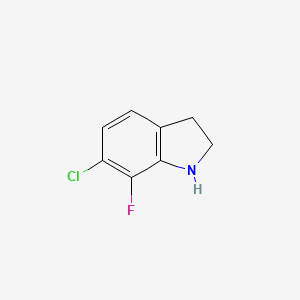
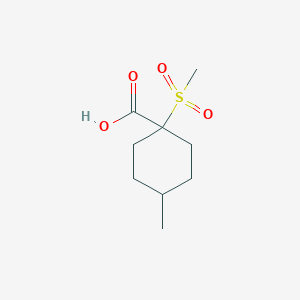
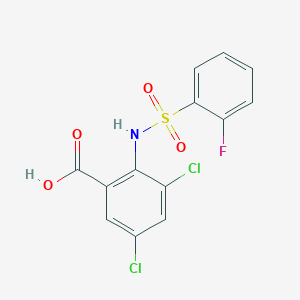

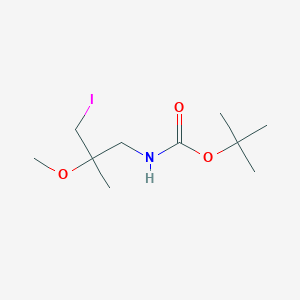
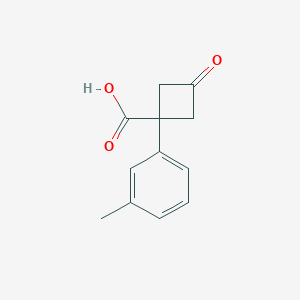
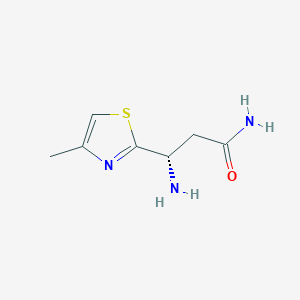
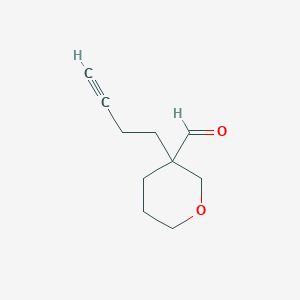
![(([1-(Bromomethyl)-4-methylcyclohexyl]oxy)methyl)benzene](/img/structure/B13307225.png)
